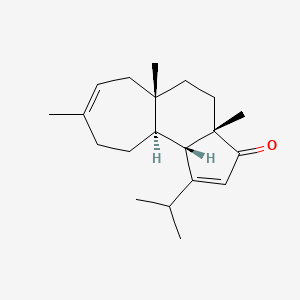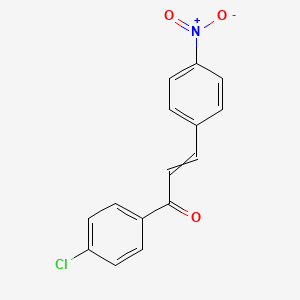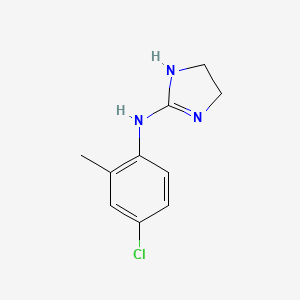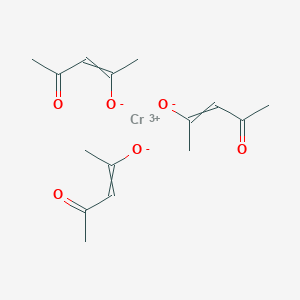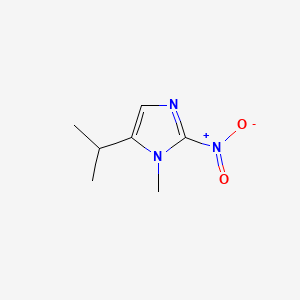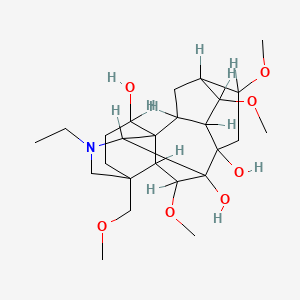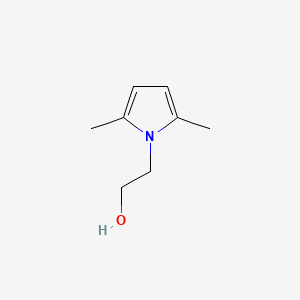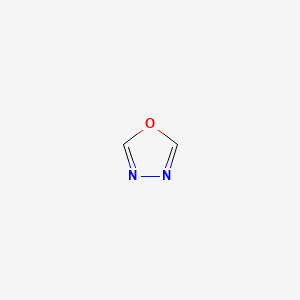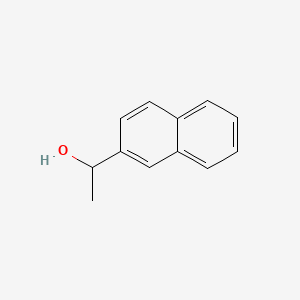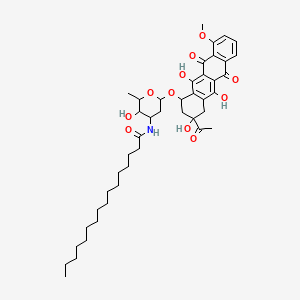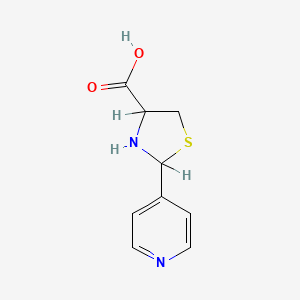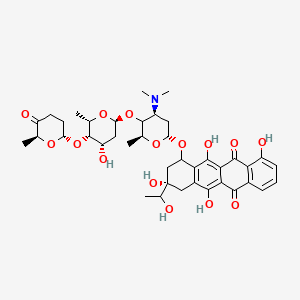
Trisarubicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.
Applications De Recherche Scientifique
Iron(III)-Binding and Cardiovascular Safety
Trisarubicinol, like other quinolone derivatives such as vosaroxin, has been studied for its iron(III)-binding properties. Research has shown that these compounds form stable iron complexes, which are crucial in their mechanism of action targeting the topoisomerase II enzyme. This property may contribute to a better safety profile in terms of cardiovascular risks compared to anthracyclines, as demonstrated in a study by Mjos et al. (2015) (Mjos et al., 2015).
Molecular Pharmacology and DNA Damage
Trisarubicinol is also recognized for its role in inducing DNA damage, specifically double-strand breaks, through its interaction with DNA and inhibition of topoisomerase II. This action is critical in triggering apoptosis in cancer cells. A study by Hawtin et al. (2010) highlighted the unique pattern of DNA damage and repair induced by vosaroxin, a compound similar to trisarubicinol, compared to other drugs like doxorubicin, suggesting a distinct mechanism of action (Hawtin et al., 2010).
QSAR and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in understanding the activity of trisarubicinol analogs. For example, research on s-triazine herbicides, which share structural similarities with trisarubicinol, has provided insights into how electronic structure and three-dimensional conformation affect activity. Such studies help in predicting the behavior of these compounds and their potential as anticancer agents (Jiang Hui, 2005).
Interaction with Enzymes and Cells
Trisarubicinol's interaction with enzymes and cells is another key area of research. The effect of trisarubicinol and its derivatives on enzymes like protoporphyrinogen oxidase (PPO) has been explored through docking and 3D QSAR studies. These studies help understand how trisarubicinol influences enzyme activity, which is crucial in developing effective cancer therapies (Roy & Paul, 2010).
Biodegradable Polymeric Nanoparticles
The development of biodegradable thermoresponsive polymeric magnetic nanoparticles for drug delivery is another exciting application. These nanoparticles can encapsulate drugs like doxorubicin, a compound closely related to trisarubicinol. Their unique structure allows for controlled drug release, which is a significant advancement in targeted cancer therapy (Andhariya et al., 2011).
Propriétés
Numéro CAS |
80470-08-2 |
|---|---|
Nom du produit |
Trisarubicinol |
Formule moléculaire |
C40H51NO15 |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |
Clé InChI |
RFRIIINGCQOYCL-QCPFSNFXSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Synonymes |
trisarubicinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
![2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone](/img/structure/B1194357.png)
